N(pros)-phospho-L-histidine
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Overview
Description
N(pros)-phospho-L-histidine is a phosphorylated derivative of the amino acid histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(pros)-phospho-L-histidine typically involves the phosphorylation of L-histidine. This can be achieved through various methods, including chemical phosphorylation using phosphoric acid derivatives or enzymatic phosphorylation using specific kinases. The reaction conditions often require controlled pH, temperature, and the presence of catalysts to ensure efficient phosphorylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the purification of the product through techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N(pros)-phospho-L-histidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve specific pH ranges, temperatures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted histidine derivatives.
Scientific Research Applications
N(pros)-phospho-L-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: The compound is utilized in research on protein phosphorylation, signal transduction pathways, and enzyme kinetics.
Medicine: this compound is investigated for its potential role in therapeutic interventions, particularly in targeting phosphorylated proteins in diseases.
Industry: It finds applications in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism by which N(pros)-phospho-L-histidine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorylation state of the compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it can act as a substrate or inhibitor for kinases and phosphatases, thereby regulating phosphorylation-dependent signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N(pros)-phospho-L-histidine include other phosphorylated amino acids such as phospho-serine, phospho-threonine, and phospho-tyrosine. These compounds share the common feature of having a phosphate group attached to an amino acid but differ in their specific amino acid residues and the position of phosphorylation.
Uniqueness
This compound is unique due to its specific structure and the position of the phosphate group on the histidine residue. This uniqueness allows it to participate in distinct biochemical reactions and pathways compared to other phosphorylated amino acids. Its role in modulating enzyme activity and signal transduction makes it a valuable compound in both basic and applied research.
Properties
CAS No. |
5789-15-1 |
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Molecular Formula |
C6H10N3O5P |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-phosphonoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-8-3-9(4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1 |
InChI Key |
VOHVXLVXSYAFOA-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(N(C=N1)P(=O)(O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(N(C=N1)P(=O)(O)O)CC(C(=O)O)N |
Origin of Product |
United States |
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